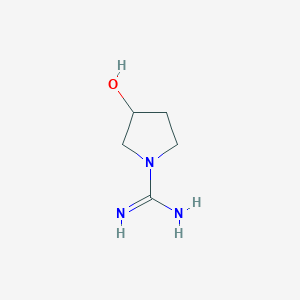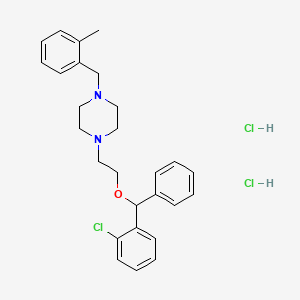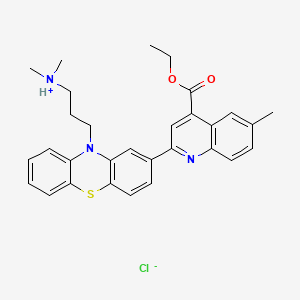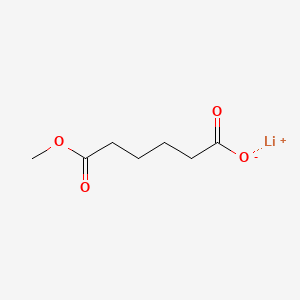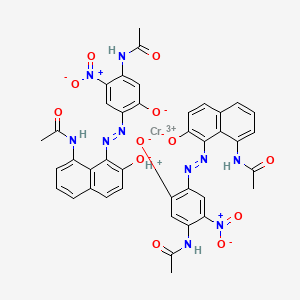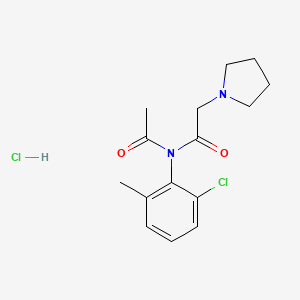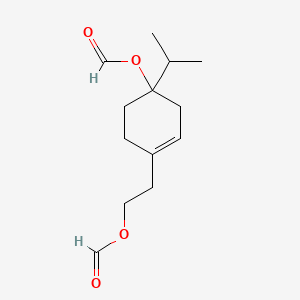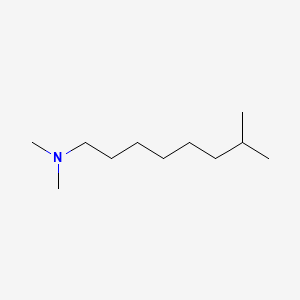
N,N-Dimethylisononylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethylisononylamine is an organic compound with the molecular formula C11H25N. It is a tertiary amine, characterized by the presence of a nitrogen atom bonded to three carbon atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylisononylamine typically involves the alkylation of secondary amines. One common method is the Eschweiler-Clarke reaction, where a secondary amine reacts with formaldehyde and formic acid to produce the tertiary amine. Another method involves the nucleophilic substitution of alkyl halides with secondary amines under basic conditions.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, the use of transition metal catalysts, such as palladium or nickel, can facilitate the alkylation reactions. Additionally, microwave-assisted synthesis and ultrasound-assisted synthesis are modern techniques that minimize environmental impact and reduce energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethylisononylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert this compound to primary or secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include N-oxides, primary amines, secondary amines, and various substituted amines depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
N,N-Dimethylisononylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: This compound is utilized in the production of polymers, catalysts, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of N,N-Dimethylisononylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethylaniline
- N,N-Dimethylbenzylamine
- N,N-Dimethylethanolamine
Uniqueness
N,N-Dimethylisononylamine is unique due to its specific alkyl chain length and structure, which confer distinct chemical and physical properties. Compared to other tertiary amines, it exhibits different reactivity patterns and applications, making it valuable in specialized research and industrial contexts .
Propriétés
Numéro CAS |
55992-60-4 |
|---|---|
Formule moléculaire |
C11H25N |
Poids moléculaire |
171.32 g/mol |
Nom IUPAC |
N,N,7-trimethyloctan-1-amine |
InChI |
InChI=1S/C11H25N/c1-11(2)9-7-5-6-8-10-12(3)4/h11H,5-10H2,1-4H3 |
Clé InChI |
MIVJGAUBYOKSHE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


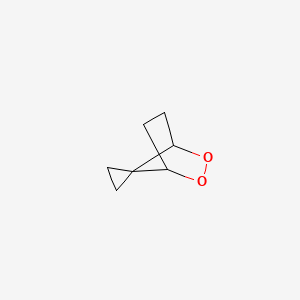
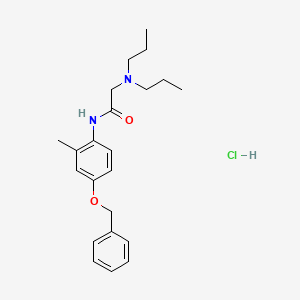
![2-[4-[4-benzamido-5-(dipropylamino)-5-oxopentanoyl]piperazin-1-ium-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;2-hydroxy-2-oxoacetate](/img/structure/B13766771.png)



